molecular formula C14H20O3 B12517241 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate CAS No. 652161-31-4

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate

Cat. No.: B12517241
CAS No.: 652161-31-4
M. Wt: 236.31 g/mol
InChI Key: GKPUTMQULCFTLA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of propanoic acid and features both hydroxy and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate can be achieved through several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Forms 3-oxo-2,2-dimethylpropyl 3-phenylpropanoate.

    Reduction: Yields 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanol.

    Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
  • Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Uniqueness

Its structure allows for versatile modifications, making it valuable in various fields of research and industry .

Properties

CAS No.

652161-31-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate

InChI

InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3

InChI Key

GKPUTMQULCFTLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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